17beta-Estradiol17-hemisuccinate
Description
Significance of Estradiol (B170435) Derivatives in Experimental Biology
Estradiol, a primary estrogen hormone, plays a crucial role in a vast array of physiological processes. nih.govibl-international.com Its influence extends from the regulation of the reproductive system to effects on the nervous and cardiovascular systems. nih.govrxlist.com To investigate the intricate mechanisms of estradiol action, researchers often turn to estradiol derivatives. These modified versions of the natural hormone are indispensable tools in experimental biology for several reasons.
Derivatives can be designed to have altered properties, such as increased stability or the ability to be linked to other molecules, which is not possible with the native hormone. For instance, the benzoate (B1203000) moiety in 17β-estradiol-benzoate protects estradiol from rapid degradation, allowing for more sustained effects in animal studies. nih.gov Furthermore, derivatization is often necessary to enhance the detectability of estradiol in analytical techniques like liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS), as the natural hormone has low ionization efficiency. nih.gov
Estradiol derivatives are also instrumental in elucidating the specific roles of different estrogen receptors (ERs), such as ERα, ERβ, and G protein-coupled estrogen receptor (GPER). nih.govresearchgate.netacs.org By creating derivatives that selectively bind to one receptor type, scientists can dissect the distinct signaling pathways and downstream effects mediated by each receptor. This specificity is crucial for understanding the complex and sometimes contradictory actions of estrogens in different tissues and disease states. nih.govnih.gov The development of such selective ligands allows for a more precise investigation of estrogen's functions in both normal physiology and in pathologies like cancer. researchgate.net
Overview of 17beta-Estradiol 17-Hemisuccinate as a Research Tool and Ligand
Among the various estradiol derivatives, 17beta-Estradiol 17-hemisuccinate stands out as a particularly valuable research tool. Its chemical structure features a hemisuccinate group at the 17-beta position, which provides a reactive carboxylic acid group. This functional group is key to its utility, as it allows for the covalent attachment of the estradiol molecule to other substances, such as proteins or solid supports.
A primary application of this derivative is in the development of immunoassays for the detection and quantification of estradiol. nih.govresearchgate.netnih.gov By coupling 17beta-Estradiol 17-hemisuccinate to a carrier protein, it can be used as a hapten to generate antibodies that are specific for estradiol. researchgate.net These antibodies are the cornerstone of various immunoassay formats, including radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs), which are widely used in both clinical diagnostics and research to measure estradiol levels in biological samples. ibl-international.comnih.govnih.gov
Furthermore, 17beta-Estradiol 17-hemisuccinate is employed in affinity chromatography for the purification of estrogen receptors. scite.ai By immobilizing the derivative onto a solid matrix, a column can be created that selectively binds estrogen receptors from a complex mixture of proteins. scite.ainih.gov This technique has been instrumental in isolating and characterizing these important receptors. The compound also serves as a ligand in binding studies to investigate the affinity and selectivity of potential new drugs targeting estrogen receptors. researchgate.net For example, radiolabeled 17beta-Estradiol 17-hemisuccinate can be used to determine the binding affinity of test compounds to estrogen receptors expressed in cell lines. researchgate.net
Interactive Table: Applications of 17beta-Estradiol 17-Hemisuccinate in Research
| Research Application | Description |
| Immunoassay Development | Used as a hapten to produce antibodies for detecting and quantifying estradiol. nih.govresearchgate.net |
| Affinity Chromatography | Immobilized on a solid support to purify estrogen receptors from biological samples. scite.ainih.gov |
| Ligand Binding Assays | Used as a competitive ligand to determine the binding affinity of other compounds to estrogen receptors. researchgate.net |
| Hormone Research | Employed in studies to understand the physiological effects of estradiol. |
Historical Context of its Application in Steroid Research Methodologies
The use of 17beta-Estradiol 17-hemisuccinate is deeply rooted in the history of steroid hormone research, particularly in the development of immunoassays. The advent of the first immunoassay by Berson and Yalow in 1959, for which they received the Nobel Prize, marked a turning point in the ability to measure hormones with high sensitivity and specificity. nih.govresearchgate.net This technology was soon applied to the measurement of steroid hormones.
A significant challenge in developing immunoassays for small molecules like steroids is that they are not immunogenic on their own. The work of Beiser and colleagues demonstrated that steroid-protein conjugates could be used to produce specific antibodies against the steroid hapten. researchgate.net This is where derivatives like 17beta-Estradiol 17-hemisuccinate became crucial. The succinate (B1194679) linker provided the necessary handle to attach estradiol to a larger carrier protein, making it immunogenic.
The development of these immunoassays revolutionized endocrinology, allowing for the precise measurement of circulating hormone levels and leading to a deeper understanding of their roles in health and disease. nih.govnih.govresearchgate.net The ability to generate specific antibodies also paved the way for other immunological techniques, such as immunocytochemistry, which allows for the localization of hormones and their receptors within tissues. The synthesis of 17beta-Estradiol 17-hemisuccinate was simplified and made more accessible to biological laboratories, further promoting its use in a wide range of research applications. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28O5 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25)/t16?,17?,18?,19?,22-/m0/s1 |
InChI Key |
YJPIDPAGJSWWBE-RTRRFCSQSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for 17beta Estradiol 17 Hemisuccinate and Its Conjugates in Research
Direct and Indirect Chemical Synthesis Procedures for 17beta-Estradiol 17-Hemisuccinate
The preparation of 17beta-estradiol 17-hemisuccinate can be achieved through a straightforward and efficient procedure. nih.govresearchgate.net The synthesis is designed to be accessible for biological laboratories without requiring specialized organic synthesis skills. researchgate.net A common approach involves the direct reaction of 17beta-estradiol with succinic anhydride (B1165640). researchgate.net
Indirect methods are also employed, particularly when creating radiolabeled versions of the compound for use in receptor binding studies. researchgate.net For instance, an indirect labeling process can involve a two-stage reaction. The first stage is the activation of 17beta-estradiol 17-hemisuccinate, which is then followed by conjugation with a radiolabeled molecule like ¹²⁵I-histamine. researchgate.net
A key step in the synthesis is the regioselective acylation of the 17-hydroxyl group of the estradiol (B170435) molecule, while leaving the phenolic 3-hydroxyl group untouched. This is typically accomplished using succinic anhydride. researchgate.net The process involves refluxing β-estradiol with an excess of succinic anhydride in a solvent mixture, such as benzene (B151609) containing pyridine, which also acts as a catalyst. researchgate.net The reaction's progress can be monitored using thin-layer chromatography (TLC) to confirm the consumption of the initial estradiol. researchgate.net This selective reaction is crucial as the hydroxyl groups at the 3 and 17 positions are important for the molecule's binding affinity to receptors. nih.gov
Catalysts play a significant role in facilitating the synthesis of 17beta-estradiol 17-hemisuccinate and its subsequent activation for conjugation. Pyridine is often used as a catalyst in the initial synthesis with succinic anhydride. researchgate.net In subsequent activation steps, particularly for conjugation to other molecules, tertiary amines like tributylamine (B1682462) are utilized. researchgate.netresearchgate.net For example, tributylamine is used as a catalyst in the activation of the carboxyl group of 17beta-estradiol 17-hemisuccinate with isobutyl chloroformate. researchgate.netresearchgate.net This activation step is a prerequisite for conjugation to proteins or other labels. researchgate.netresearchgate.net
Functionalization and Conjugation Strategies for Research Applications
To be effective in applications like immunoassays, 17beta-estradiol 17-hemisuccinate must be conjugated to larger molecules, such as carrier proteins. This process makes the small steroid molecule immunogenic, enabling the production of antibodies.
Bovine Serum Albumin (BSA) is a commonly used carrier protein for conjugating haptens like 17beta-estradiol 17-hemisuccinate. nih.govbiosynth.comruixibiotech.comnih.gov The resulting estradiol-BSA conjugate can then be used to immunize animals to produce antibodies specific to estradiol. nih.gov These conjugates are also used in various in vitro studies, such as examining membrane-associated signaling pathways. nih.gov The stability of these conjugates is an important consideration, as some preparations may contain free, unlinked estradiol which can interfere with experimental results. nih.govnih.gov The purification of the conjugate, often by dialysis, is a critical step to remove any unbound steroid. biosynth.com
| Conjugate Component | Purpose | Common Example | Reference |
|---|---|---|---|
| Hapten | The small molecule of interest that is made immunogenic. | 17beta-Estradiol 17-hemisuccinate | researchgate.net |
| Carrier Protein | A large protein to which the hapten is attached. | Bovine Serum Albumin (BSA) | nih.gov |
| Resulting Conjugate | Used for immunization or in vitro assays. | Estradiol-BSA | nih.govnih.gov |
The mixed anhydride method is a widely used technique for coupling haptens with a carboxylic acid group, like 17beta-estradiol 17-hemisuccinate, to the amino groups of proteins like BSA. nih.govnih.gov This procedure involves activating the carboxyl group of the hapten with a chloroformate, such as isobutyl chloroformate, in the presence of a base like tributylamine. researchgate.netresearchgate.net This creates a highly reactive mixed anhydride intermediate. The subsequent addition of the protein results in the formation of stable amide bonds between the hapten and the protein. nih.gov This method has been shown to be efficient, with a high number of steroid molecules being coupled to each protein molecule. nih.gov For example, one study reported the successful conjugation of 25 moles of estradiol-17β per mole of BSA. nih.gov
The linker, or "spacer arm," that connects the steroid to the carrier protein can significantly influence the properties of the resulting conjugate and the specificity of the antibodies it generates. nih.govnih.gov The hemisuccinate group itself acts as a short spacer arm. researchgate.net The length and chemical nature of the spacer can affect how the hapten is presented to the immune system. nih.gov Research has shown that the length of the spacer arm is a critical factor. For instance, in the design of estrogen-doxorubicin conjugates, a short alkylamide spacer was found to be necessary to maintain both antiproliferative activity and affinity for the estrogen receptor. nih.gov Conversely, longer spacer arms might be beneficial in other contexts, such as in the design of bivalent inhibitors, though flexible spacers can also introduce conformational complexities that may interfere with binding. nih.gov The choice of the spacer arm is a key consideration in the rational design of steroid-protein conjugates for specific research applications. researchgate.net
Radiometric Labeling for Ligand Development (e.g., 125I conjugation via iodohistamine)
The introduction of a radioactive isotope, such as Iodine-125 (¹²⁵I), into the 17beta-estradiol 17-hemisuccinate structure is a critical technique for producing radioligands used in receptor binding assays and autoradiography. A common strategy involves an indirect labeling method using an iodinated intermediate, such as iodohistamine.
The synthesis of ¹²⁵I-labeled 17beta-estradiol 17-hemisuccinate-iodohistamine is a multi-step process. researchgate.nettandfonline.com Initially, the carboxylic acid of 17beta-estradiol 17-hemisuccinate is activated. This can be achieved using reagents like isobutylchloroformate in the presence of a catalyst such as tributylamine, forming an active ester intermediate. researchgate.netnih.gov Concurrently, histamine (B1213489) is radiolabeled with ¹²⁵I, often employing the chloramine-T method to produce ¹²⁵I-histamine. researchgate.net The final step is the conjugation of the activated 17beta-estradiol 17-hemisuccinate with ¹²⁵I-histamine to yield the desired radiolabeled product. researchgate.nettandfonline.com The resulting radioligand can be purified from the reaction mixture using techniques like toluene (B28343) extraction followed by thin-layer chromatography (TLC). researchgate.nettandfonline.com
Biotinylation for Immunoanalytical Applications
Biotinylation of 17beta-estradiol is a key process in the development of non-radioactive immunoanalytical methods, such as enzyme-linked immunosorbent assays (ELISA). The high affinity of biotin (B1667282) for streptavidin or avidin (B1170675) is exploited to create sensitive detection systems. While various positions on the estradiol molecule can be used for biotin conjugation, the 17-hemisuccinate derivative provides a straightforward approach.
The synthesis involves the coupling of 17beta-estradiol 17-hemisuccinate with a biotin derivative that contains a reactive amine group, often with a spacer arm to minimize steric hindrance and improve binding to antibodies and streptavidin. The carboxylic acid of the hemisuccinate can be activated, for example, with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC), to form an active NHS ester. This ester then readily reacts with the amine group of the biotin derivative to form a stable amide bond. The length and chemical nature of the spacer arm between the estradiol moiety and biotin are critical factors that can influence the sensitivity and performance of the resulting tracer in an immunoassay. tandfonline.com
Integration with Nanomaterials (e.g., Surface-Engineered Carbon Dots)
The conjugation of 17beta-estradiol 17-hemisuccinate to nanomaterials like surface-engineered carbon dots (CDs) represents a promising strategy for developing targeted drug delivery systems and bioimaging agents. Carbon dots are attractive due to their biocompatibility, photostability, and the presence of surface functional groups that can be readily modified. nih.gov
The synthesis of a 17beta-estradiol 17-hemisuccinate-CD conjugate can be achieved through covalent bonding. Typically, the surface of the CDs is functionalized with amine groups. researchgate.netnih.gov The carboxylic acid of 17beta-estradiol 17-hemisuccinate can then be coupled to these surface amines using standard carbodiimide (B86325) chemistry, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS), to form a stable amide linkage. This process effectively attaches the estradiol derivative to the surface of the carbon dot, creating a multifunctional nanostructure. The successful conjugation can be confirmed through various spectroscopic techniques.
Polymer Conjugation for Macromolecular Probes (e.g., Polyaspartamide Polymer)
Covalently linking 17beta-estradiol to a water-soluble polymer backbone can create macromolecular prodrugs with altered pharmacokinetic properties, such as increased solubility and prolonged circulation time. Polyaspartamide polymers, which can be derivatized to contain reactive amino groups, are suitable carriers for this purpose.
The conjugation process involves first converting 17beta-estradiol to its 17-hemisuccinate derivative (EDS). nih.gov This derivative is then coupled to a polyaspartamide copolymer bearing amino groups, such as poly[α,β-(N-2-hydroxyethyl-DL-aspartamide)]-poly[α,β-(N-2-aminoethyl-DL-aspartamide)] (PAHA). nih.gov The coupling reaction is typically facilitated by a carbodiimide, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), in a suitable solvent mixture at a controlled pH. nih.gov This results in the formation of a conjugate where the estradiol moiety is linked to the polymer via a spacer arm. nih.gov
Purification and Characterization Techniques of Synthesized Research Compounds
Following the synthesis of 17beta-estradiol 17-hemisuccinate conjugates, rigorous purification and characterization are essential to ensure the identity, purity, and functionality of the final product. A combination of chromatographic, spectroscopic, and electrophoretic techniques is typically employed.
Chromatographic Purification Methods (e.g., Thin Layer Chromatography)
Chromatographic methods are fundamental for the purification and assessment of purity of 17beta-estradiol 17-hemisuccinate and its derivatives.
Thin Layer Chromatography (TLC) is a widely used, simple, and rapid technique for monitoring the progress of a reaction and assessing the purity of the synthesized compounds. nih.govacs.org For instance, in the synthesis of 17beta-estradiol 17-hemisuccinate, the disappearance of the starting material (17beta-estradiol) can be monitored by TLC. nih.gov Similarly, the purity of the final product can be confirmed by the presence of a single spot with a specific retention factor (Rf) value under defined solvent conditions. acs.orgnih.gov In the case of radiolabeled conjugates, radio-TLC is used to determine the radiochemical purity by separating the labeled product from unreacted radiolabel and other impurities. researchgate.nettandfonline.com
| Compound/Conjugate | Chromatographic Method | Purpose | Reference |
| 17beta-Estradiol 17-hemisuccinate | Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | nih.gov |
| ¹²⁵I-Estradiol-17β-hemisuccinate-iodohistamine | Thin Layer Chromatography (TLC) | Purification and determination of radiochemical purity. | researchgate.nettandfonline.com |
| Polyaspartamide-Estradiol Conjugate | Thin Layer Chromatography (TLC) | Examination of product purity. | nih.gov |
Spectroscopic and Electrophoretic Characterization of Derivatives
A variety of spectroscopic and electrophoretic methods are employed to confirm the structure and properties of the synthesized 17beta-estradiol 17-hemisuccinate conjugates.
Spectroscopic Techniques:
UV-Vis Spectrophotometry: This technique is often used to quantify the amount of estradiol incorporated into a polymer conjugate by measuring the absorbance at a characteristic wavelength (e.g., 280 nm) and comparing it to a standard calibration curve of the free hormone. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of the synthesized compounds. For instance, NMR can confirm the successful esterification at the 17-position and the presence of the succinate (B1194679) moiety. nih.govbeilstein-journals.orgresearchgate.net In the context of polymer conjugates, NMR can provide information about the degree of substitution.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized derivatives, confirming their identity. nih.govccsenet.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for highly sensitive quantification and structural confirmation of estradiol and its conjugates. mdpi.comconju-probe.com
Electrophoretic Techniques:
Paper Electrophoresis: This method is particularly useful for the characterization of radiolabeled compounds. For example, the radiochemical purity of ¹²⁵I-estradiol-17β-hemisuccinate-iodohistamine can be assessed by separating the labeled conjugate from free ¹²⁵I based on their different migration in an electric field. researchgate.nettandfonline.com
Polyacrylamide Gel Electrophoresis (PAGE): When 17beta-estradiol is conjugated to a protein, such as in the case of some immunoanalytical tracers or targeted protein therapeutics, SDS-PAGE can be used to analyze the conjugate. nih.govnih.gov This technique separates proteins based on their molecular weight and can confirm the successful conjugation by observing a shift in the molecular weight of the protein after the attachment of the estradiol derivative.
| Characterization Technique | Information Obtained | Example Application | Reference |
| UV-Vis Spectrophotometry | Quantification of drug loading | Determining estradiol content in polyaspartamide conjugates. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Verifying the structure of estradiol derivatives and conjugates. | nih.govbeilstein-journals.orgresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight determination and identification | Confirming the identity of synthesized estradiol derivatives. | nih.govccsenet.org |
| Paper Electrophoresis | Radiochemical purity | Assessing the purity of ¹²⁵I-labeled estradiol conjugates. | researchgate.nettandfonline.com |
| Polyacrylamide Gel Electrophoresis (PAGE) | Confirmation of protein conjugation | Analyzing the molecular weight shift of proteins after estradiol conjugation. | nih.govnih.gov |
Receptor Interaction and Ligand Binding Studies of 17beta Estradiol 17 Hemisuccinate
Quantitative Assessment of Estrogen Receptor Binding Affinity
The binding affinity of 17beta-estradiol 17-hemisuccinate for estrogen receptors has been quantified using various in vitro assay methodologies. These techniques are essential for determining the strength of the interaction between the ligand and the receptor.
Scintillation Proximity Assay (SPA) Methodologies
Scintillation Proximity Assay (SPA) is a homogeneous and efficient method used to study ligand-receptor binding. In this technique, the receptor is bound to a scintillant-impregnated bead. When a radiolabeled ligand, such as 125I-labeled 17beta-estradiol 17-hemisuccinate, binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a detectable light signal. brin.go.idresearchgate.net This method eliminates the need for a separation step to remove unbound ligand, making it suitable for high-throughput screening. brin.go.id
A study utilizing SPA with MCF-7 cell lines, which express estrogen receptors, determined the binding affinity of 17beta-estradiol 17-hemisuccinate. brin.go.idresearchgate.net The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger bond, was found to be 7.192 x 10-3 nM. brin.go.idresearchgate.net This low Kd value signifies a high binding affinity of 17beta-estradiol 17-hemisuccinate for the estrogen receptor. brin.go.idresearchgate.net The maximum binding (Bmax) was determined to be 336.1 nM. brin.go.idresearchgate.net The primary reagents for this SPA method included 125I-labeled 17beta-estradiol 17-hemisuccinate as the radioligand and MCF-7 cells as the source of the receptor. brin.go.idresearchgate.net
Competitive Binding Assay Designs
Competitive binding assays are widely used to determine the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a receptor.
Enzyme Immunoassay (EIA): Enzyme immunoassays for 17beta-estradiol are typically designed as competitive immunoassays. salimetrics.com In this format, unlabeled 17beta-estradiol in standards and samples competes with a fixed amount of enzyme-labeled 17beta-estradiol for a limited number of antibody binding sites on a microplate. salimetrics.com After an incubation period, unbound components are washed away, and the amount of bound enzyme is measured by adding a substrate that produces a colored product. salimetrics.com The intensity of the color is inversely proportional to the concentration of 17beta-estradiol in the sample. These assays have been adapted for use with various sample types, including urinary and fecal samples from mice. nih.gov
Radioimmunoassay (RIA): Radioimmunoassays are another form of competitive binding assay that utilizes a radiolabeled ligand. The principle is similar to EIA, where the unlabeled ligand in the sample competes with a known amount of radiolabeled ligand for binding to a specific antibody. The amount of radioactivity in the bound fraction is then measured to determine the concentration of the unlabeled ligand. RIA has been used to confirm the presence and quantity of 17beta-estradiol in various biological samples. nih.gov
Investigation of Estrogen Receptor Subtype Specificity
Estrogen exerts its effects through different receptor subtypes, primarily the nuclear receptors ERα and ERβ, and the membrane-associated G protein-coupled estrogen receptor (GPER/GPR30). Understanding the interaction of 17beta-estradiol 17-hemisuccinate with these subtypes is crucial for predicting its cellular effects.
Interaction with Nuclear Estrogen Receptors (ERα, ERβ)
17beta-estradiol, the parent compound of 17beta-estradiol 17-hemisuccinate, is known to bind to both ERα and ERβ. nih.gov The presence of a hydroxyl group on the C3 aromatic ring is a key pharmacophore for binding to estrogen receptors. brin.go.id The main structure of 17beta-estradiol 17-hemisuccinate is thought to contribute to its affinity for ERα through hydrophobic interactions within the ligand-binding pocket. brin.go.id
Comparative Binding Affinities for 17β-Estradiol with ERα and ERβ
| Compound | Receptor Subtype | IC50 (nM) |
|---|---|---|
| 17β-Estradiol | ERα | 0.68 researchgate.net |
| 17β-Estradiol | ERβ | 1.01 researchgate.net |
| 4-hydroxytamoxifen | ERα | 0.98 researchgate.net |
| 4-hydroxytamoxifen | ERβ | 2.46 researchgate.net |
| Raloxifene (B1678788) | ERα | 0.66 researchgate.net |
| ICI 182,780 | ERα | 0.80 researchgate.net |
| ICI 182,780 | ERβ | 1.12 researchgate.net |
Analysis of Ligand-Receptor Complex Formation
The formation of the ligand-receptor complex is a critical step that initiates downstream signaling events. The binding of an estrogenic ligand like 17beta-estradiol to its receptor induces a conformational change in the receptor protein. brin.go.id This change allows the complex to interact with other proteins, such as coactivators, and bind to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription. brin.go.id
The crystal structure of the 17beta-estradiol/β-cyclodextrin complex has been determined, revealing a 2:1 host-to-guest stoichiometry. mdpi.com While this study focuses on a complex with cyclodextrin (B1172386) and not the estrogen receptor, it provides insight into the molecular interactions and conformations that 17beta-estradiol can adopt. The formation of such complexes can influence the physicochemical properties of the steroid, such as its solubility. mdpi.com
Effects of Receptor Antagonists on 17beta-Estradiol 17-Hemisuccinate Binding
The binding of estrogenic compounds to estrogen receptors (ERs) can be modulated by various synthetic and natural compounds known as receptor antagonists. These antagonists compete with estrogens for the same binding site on the receptor, thereby inhibiting or altering the receptor's subsequent actions. While direct studies on the competitive binding of antagonists with 17beta-Estradiol 17-hemisuccinate are not extensively detailed in the available literature, the effects of well-known antagonists on the parent compound, 17beta-estradiol, provide a strong inferential basis for understanding these interactions.
Key estrogen receptor antagonists include tamoxifen (B1202), a selective estrogen receptor modulator (SERM), and ICI 182,780 (fulvestrant), a pure antiestrogen. Tamoxifen is known to be a competitive inhibitor of estrogen binding to the estrogen receptor α (ERα) kenyon.edu. Its binding to the ligand-binding domain of ERα induces a conformational change that is different from that induced by estradiol (B170435), which in turn prevents the receptor from binding to coactivator proteins necessary for gene transcription kenyon.edu. This competitive binding has been shown to inhibit the proliferation of ER-positive breast cancer cells researchgate.net. In some contexts, tamoxifen can exhibit partial agonistic activity, meaning it can partially activate the receptor researchgate.netnih.gov.
ICI 182,780 acts as a pure estrogen receptor antagonist with no known partial agonist activity abcam.com. It functions by binding to the estrogen receptor and promoting its downregulation and degradation abcam.com. Studies on 17beta-estradiol have shown that ICI 182,780 can reverse the effects of estradiol and, when used alone, can induce a transition from the resting (telogen) to the growth (anagen) phase in hair follicles, an effect mediated through ERα nih.gov. In some non-mammalian models, pretreatment with ICI 182,780 has been observed to synergistically potentiate the effects of 17beta-estradiol in certain tissues, suggesting complex and tissue-specific interactions nih.gov.
Raloxifene, another SERM, also competes with estradiol for binding to estrogen receptors. In combination with 17beta-estradiol, raloxifene has been found to inhibit the proliferation of vascular smooth muscle cells and human mammary endothelial cells nih.gov. The effectiveness of raloxifene can depend on the hormonal status of the tissue donor, and it has been shown to affect the expression of bone-associated proteins in vascular smooth muscle cells differently than estradiol nih.gov.
Given that 17beta-Estradiol 17-hemisuccinate retains the core steroidal structure of 17beta-estradiol necessary for receptor recognition, it is highly probable that these antagonists would exert a similar competitive inhibition on its binding to estrogen receptors. The presence of the hemisuccinate ester at the C17 position is unlikely to fundamentally alter the competitive nature of these antagonists at the ligand-binding pocket.
Molecular Characterization of Steroid-Protein Conjugate Interactions with Receptors
The interaction between a steroid and its receptor is a highly specific process governed by the three-dimensional structures of both the ligand and the protein's binding site. For 17beta-Estradiol 17-hemisuccinate, the core interactions are dictated by the estradiol framework, with the hemisuccinate moiety introducing additional considerations.
Research has demonstrated that 17beta-Estradiol 17-hemisuccinate binds with high affinity to estrogen receptors. A study utilizing MCF7 cells, which express estrogen receptors, determined the dissociation constant (Kd) for 17beta-Estradiol 17-hemisuccinate to be 7.192 x 10⁻³ nM, with a maximum binding (Bmax) of 336.1 nM brin.go.idresearchgate.net. This low Kd value is indicative of a strong and stable interaction between the ligand and the receptor brin.go.idresearchgate.net. For comparison, the parent compound 17beta-estradiol binds to ERα and ERβ with Ki values of approximately 0.13 nM and 0.12 nM, respectively abcam.com.
The key structural features of the estradiol molecule are crucial for this binding. The phenolic A-ring with its hydroxyl group at the C3 position is a critical pharmacophore for estrogen receptor binding brin.go.id. This hydroxyl group typically forms a hydrogen bond with specific amino acid residues in the ligand-binding pocket, such as Glutamate-353 (Glu-353) in ERα kenyon.edu. The rest of the steroid's hydrophobic body fits into a complementary hydrophobic pocket within the receptor brin.go.id.
Below is a data table summarizing the binding affinity of 17beta-Estradiol 17-hemisuccinate and its parent compound to estrogen receptors.
| Compound | Receptor Source | Binding Affinity (Kd/Ki) | Reference |
| 17beta-Estradiol 17-hemisuccinate | Estrogen Receptors in MCF7 cells | Kd: 7.192 x 10⁻³ nM | brin.go.idresearchgate.net |
| 17beta-Estradiol | ERα | Ki: 0.13 nM | abcam.com |
| 17beta-Estradiol | ERβ | Ki: 0.12 nM | abcam.com |
Cellular and Molecular Mechanisms of Action in Research Models
Genomic Regulation and Gene Expression Modulation
While rapid non-genomic actions are critical, the classical mechanism of estradiol (B170435) action is through genomic regulation, which involves changes in gene transcription and takes hours to days to manifest.
The genomic pathway is initiated when E2 diffuses across the cell membrane and binds to intracellular estrogen receptors (ERalpha or ERbeta). nih.gov This binding causes the ERs to dimerize and translocate to the nucleus. nih.gov Inside the nucleus, the E2-ER complex functions as a transcription factor, binding to specific DNA sequences known as Estrogen-Responsive Elements (EREs) located in the promoter regions of target genes. nih.govnih.gov This interaction can either activate or repress the transcription of these genes, leading to changes in protein synthesis and cellular function. nih.gov
Research has confirmed this mechanism in various contexts. For example, in monocytic cells, E2 was found to reduce the expression of the CD16 gene. nih.gov This regulation was shown to be dependent on the interaction of ERalpha with an ERE found in the CD16 gene promoter. nih.gov This genomic action is fundamental to many of the long-term physiological effects of estradiol. nih.govnih.gov
Table 5: Examples of E2 Genomic Regulation via EREs
| Research Model | Target Gene | Effect | Citations |
|---|---|---|---|
| Monocytic Cells | CD16 | Repression of transcription via ERalpha binding to an ERE in the gene promoter. | nih.gov |
| General Model | Various Target Genes | The E2/ER complex binds to EREs to either activate or repress gene transcription. | nih.gov |
Differential Regulation of Specific Gene Expression (e.g., Kiss-1, Gpr30)
The regulation of gene expression by 17β-estradiol, the active component of 17beta-Estradiol 17-hemisuccinate, is a complex process that varies significantly depending on the specific cell type and nucleus within the brain. This differential regulation is particularly evident in studies of Kisspeptin (B8261505) (Kiss-1) and G-protein coupled receptor 30 (GPR30) gene expression.
In hypothalamic neuronal models, 17β-estradiol exerts opposing effects on Kiss-1 gene expression in a region-specific manner. nih.govfrontiersin.org In cell lines modeling the anteroventral periventricular (AVPV) nucleus, 17β-estradiol treatment leads to an increase in Kiss-1 mRNA expression. nih.gov Conversely, in cell models of the arcuate nucleus (ARC), the same treatment results in the repression of Kiss-1 gene expression. nih.gov This differential action is fundamental to the estrogen-mediated positive and negative feedback loops that control reproductive cycles. frontiersin.orgescholarship.org The positive feedback in AVPV kisspeptin neurons, which drives ovulation, is believed to occur through an estrogen response element (ERE)-dependent mechanism involving estrogen receptor α (ERα). escholarship.org In contrast, the negative feedback in ARC neurons appears to involve GPR30. nih.gov Studies in immortalized ARC Kiss neuron cell lines showed that a GPR30 agonist repressed Kiss-1 mRNA expression, suggesting that estradiol's inhibitory effect in the ARC is mediated, at least in part, through this receptor. nih.gov
The expression of GPR30 itself, however, does not appear to be consistently regulated by 17β-estradiol across all cell types. For instance, in GT1-7 gonadotropin-releasing hormone (GnRH) neurons, treatment with 17β-estradiol significantly increased the expression of KiSS-1 and its receptor GPR54, but did not affect the expression of GPR30 mRNA. nih.gov In other models, such as breast cancer cells, 17β-estradiol can stimulate c-fos expression through both ERα and GPR30, highlighting the receptor's role as an alternative pathway for estrogen signaling. nih.gov Furthermore, in vascular smooth muscle cells from patients with coronary artery disease, exposure to 17β-estradiol reduced the gene expression of GPR30, along with ERα and ERβ, in arteries but not in veins. nih.gov This indicates a tissue-specific regulation of the receptor's expression.
Table 1: Differential Regulation of Gene Expression by 17β-Estradiol This table summarizes the effects of 17β-estradiol on Kiss-1 and GPR30 gene expression in different research models.
| Gene | Model System | Effect of 17β-Estradiol | Reference |
|---|---|---|---|
| Kiss-1 | Anteroventral Periventricular (AVPV) Hypothalamic Neurons | Upregulation / Increased Expression | nih.gov |
| Arcuate Nucleus (ARC) Hypothalamic Neurons | Downregulation / Repressed Expression | nih.gov | |
| GT1-7 GnRH Neurons | Upregulation / Increased Expression | nih.gov | |
| GPR30 | GT1-7 GnRH Neurons | No significant change in expression | nih.gov |
| Human Arterial Smooth Muscle Cells | Downregulation / Reduced Expression | nih.gov | |
| Human Venous Smooth Muscle Cells | No significant change in expression | nih.gov |
Diverse Cellular Responses in In Vitro and Ex Vivo Systems
Studies in Human Vascular Endothelial Cells
In human vascular endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), 17β-estradiol and its membrane-impermeable conjugate, 17β-estradiol 17-hemisuccinate:BSA, trigger rapid signaling events. nih.gov These effects are initiated within minutes and are mediated through membrane-associated estrogen binding sites, distinct from the classical nuclear receptor pathway that modulates gene expression over hours or days. nih.gov One of the key rapid responses is the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Furthermore, 17β-estradiol stimulates a rapid increase in the basal release of nitric oxide (NO) from HUVECs. nih.gov This effect is mediated by the estrogen receptor but occurs independently of any mobilization of cytosolic calcium, which is a traditional regulator of endothelial NO synthase (eNOS) activity. nih.gov The augmented eNOS activity and subsequent NO release represent a non-genomic action of the hormone. nih.gov This increase in NO production is thought to be a primary mechanism behind the vasodilatory and cardiovascular protective effects of estrogen. nih.gov
Investigations in Hypothalamic Neuronal Models
Research using hypothalamic neuronal models has revealed that 17β-estradiol can rapidly modulate neuronal excitability. In guinea pig brain slices, 17β-estradiol induces two types of short-term responses: a depolarization associated with decreased potassium conductance and a hyperpolarization with increased potassium conductance. nih.gov The depolarizing response is specifically mediated through cyclic AMP (cAMP), as it is mimicked by a cAMP analogue but not a cGMP analogue. nih.gov
In other studies, 17β-estradiol, as well as its membrane-impermeable form (17β-estradiol 17-hemisuccinate:BSA), was found to attenuate the GABA-B receptor-mediated outward current in hypothalamic neurons. nih.gov This action suggests the involvement of a novel G-protein-coupled estrogen receptor that activates protein kinase C. nih.gov The effect was stereospecific, as the inactive isomer 17α-estradiol had no effect, and it could be blocked by an estrogen receptor antagonist. nih.gov These findings point to a rapid, membrane-initiated mechanism by which estradiol can alter the inhibitory tone in hypothalamic circuits. nih.gov Single-nucleus transcriptomic sequencing of the hypothalamus in aged male rats treated with 17α-estradiol, a stereoisomer, showed that it attenuated age-related increases in cellular metabolism and stress, particularly affecting neurons related to food intake, reproduction, and stress response. elifesciences.org
Effects on Astrocytes and Dorsal Root Ganglion (DRG) Sensory Neurons
17β-estradiol also exerts significant effects on glial cells and sensory neurons. In mixed hippocampal cultures, acute treatment with 17β-estradiol attenuates communication between astrocytes and between astrocytes and neurons. nih.gov The hormone was found to inhibit the propagation of calcium waves between astrocytes and reduce the glutamate-mediated calcium rise and slow inward current in neurons that are typically evoked by astrocyte stimulation. nih.gov Longer-term treatment (24 hours) also attenuated the calcium response in astrocytes to a metabotropic glutamate (B1630785) receptor agonist, suggesting functional changes in the astrocyte receptors. nih.gov
In dorsal root ganglion (DRG) sensory neurons from adult female rats, 17β-estradiol acts directly to reduce the activation of the transient receptor potential vanilloid receptor 1 (TRPV1) by capsaicin. nih.gov This inhibitory effect is mediated through an intracellular estrogen receptor β (ERβ) signaling pathway. nih.gov In contrast, a membrane-impermeable form of the hormone caused a small increase in TRPV1 currents, suggesting the primary inhibitory action is intracellular. nih.gov Other research showed that 17β-estradiol could inhibit transient currents induced by α,β-meATP in DRG neurons, an effect that could be blocked by an estrogen receptor inhibitor. nih.gov However, the membrane-conjugated form of estradiol failed to mimic this effect, again pointing to an intracellular mechanism for this specific action. nih.gov These findings suggest that estradiol may modulate pain perception by acting directly on sensory neurons. nih.govnih.gov
Hormone Production in Oocyte Culture Medium Models
In the context of oocyte maturation in vitro, 17β-estradiol plays a crucial role in improving developmental competence. Studies on oocytes from rhesus monkeys have shown that the addition of 17β-estradiol to the maturation medium enhances the subsequent development of embryos following IVF. nih.gov For oocytes collected from adult females, maturation in a medium containing estradiol resulted in a significantly higher formation of morulae and blastocysts compared to control medium without the steroid hormone. nih.gov Similarly, for oocytes from prepubertal females, the inclusion of estradiol with gonadotrophins led to better development to the morula stage. nih.gov
These findings imply that 17β-estradiol influences the intricate signaling and metabolic environment within the oocyte-cumulus complex during maturation. This is supported by classic studies showing that follicle-stimulating hormone (FSH) stimulates granulosa cells, which surround the oocyte, to synthesize and secrete estradiol-17β, provided a testosterone (B1683101) substrate is available. nih.gov This indicates that estradiol itself is a key hormone produced and acting within the follicular microenvironment to ensure proper oocyte maturation. nih.gov
Regulation of Endothelin-1 (B181129) Production and Related Enzymes in Experimental Tissues
17β-estradiol has been shown to regulate the production of endothelin-1 (ET-1), a potent vasoconstrictor, in vascular tissues. In cultured HUVECs, 17β-estradiol inhibits the expression of ET-1 mRNA and decreases both basal and thrombin-stimulated ET-1 release. nih.gov This effect is partly mediated by the hormone's ability to increase nitric oxide (NO) production, as inhibiting NO synthase only partially reverses the suppression of ET-1. nih.gov This suggests that 17β-estradiol plays both a direct and indirect role in regulating ET-1 production in endothelial cells. nih.gov Short-term intracoronary administration of 17β-estradiol in postmenopausal women with coronary artery disease also led to a decrease in coronary ET-1 levels. nih.gov
In vascular smooth muscle cells from patients with coronary artery disease, 17β-estradiol enhanced contractions to endothelin-1 in veins but not in arteries, indicating a differential effect depending on the vascular bed. nih.gov
Table 2: Summary of Cellular Responses to 17β-Estradiol in Vitro/Ex Vivo This table provides an overview of the observed effects of 17β-estradiol on various cell types in research settings.
| Cell/Tissue Type | System/Model | Key Cellular Response | Reference |
|---|---|---|---|
| Human Vascular Endothelial Cells | HUVEC Culture | Activation of MAPK pathway; Increased basal Nitric Oxide release | nih.govnih.gov |
| Hypothalamic Neurons | Guinea Pig Brain Slices | Rapid modulation of excitability (depolarization & hyperpolarization) | nih.gov |
| Rat Hypothalamic Slices | Attenuation of GABA-B receptor-mediated currents | nih.gov | |
| Astrocytes | Mixed Hippocampal Culture | Attenuation of astrocyte-astrocyte & astrocyte-neuron communication | nih.gov |
| Dorsal Root Ganglion (DRG) Neurons | Cultured Rat DRG Neurons | Inhibition of capsaicin-induced TRPV1 activation | nih.gov |
| Oocytes | Rhesus Monkey Oocyte Culture | Improved developmental competence (morula & blastocyst formation) | nih.gov |
| Experimental Vascular Tissues | HUVEC Culture | Inhibition of Endothelin-1 mRNA expression and protein release | nih.gov |
| Human Coronary Circulation | Decreased Endothelin-1 levels | nih.gov |
Vasodilatory Mechanisms in Isolated Arterial Models
The vasodilatory properties of 17beta-estradiol and its derivatives have been a subject of extensive research, particularly focusing on the acute, non-genomic effects that are independent of the classical nuclear estrogen receptors. Studies utilizing isolated arterial models have been instrumental in elucidating the direct actions of these compounds on the vasculature. A key tool in this research has been 17beta-Estradiol 17-hemisuccinate, especially when conjugated to a large molecule like bovine serum albumin (BSA). This conjugation renders the estradiol molecule membrane-impermeant, allowing researchers to specifically investigate mechanisms initiated at the cell surface.
Research in pressurized isolated rat mesenteric and coronary small arteries has demonstrated that 17beta-estradiol causes rapid, concentration-dependent relaxations. nih.govnih.gov Notably, these vasodilatory responses were observed to be independent of the endothelium, the source of key vasodilators like nitric oxide (NO) and prostaglandins. nih.govnih.gov
Non-Genomic Action on Vascular Smooth Muscle
A pivotal study investigating the mechanisms of 17beta-estradiol-induced vasodilation used a membrane-impermeant form, 17beta-estradiol 17-hemisuccinate conjugated to BSA (E2-H-BSA), to pinpoint the site of action. The researchers found that this large, membrane-impermeable estradiol conjugate produced a significant vasodilatory response in pressurized arteries. nih.govnih.gov This finding strongly suggests that the acute vasodilatory effects of estradiol are mediated through a stereospecific interaction with a binding site on the plasma membrane of vascular smooth muscle cells, rather than through the classical genomic pathway involving intracellular estrogen receptors and protein synthesis. nih.govnih.gov
Further supporting the non-genomic nature of this effect, the vasodilation was not affected by inhibitors of nitric oxide synthase (L-nitro arginine) or cyclooxygenase (indomethacin). nih.govnih.gov Additionally, the classical estrogen receptor antagonist ICI 182,780 and the protein synthesis inhibitor cycloheximide (B1669411) did not block the vasodilatory response to 17beta-estradiol. nih.govnih.gov
The stereospecificity of this membrane-mediated effect was highlighted by the observation that 17alpha-estradiol, the inactive stereoisomer of 17beta-estradiol, had only a minor vasodilatory effect at similar concentrations. nih.govnih.gov
Table 1: Effect of Various Inhibitors on 17beta-Estradiol-Induced Vasodilation in Isolated Rat Mesenteric Arteries
| Condition | Inhibitor | Effect on Vasodilation | Conclusion | Reference |
|---|---|---|---|---|
| Control | None | Concentration-dependent relaxation | Baseline response | nih.govnih.gov |
| NO Synthase Inhibition | L-nitro arginine (L-NNA) | No effect | Vasodilation is independent of nitric oxide synthesis. | nih.govnih.gov |
| Prostaglandin (B15479496) Synthesis Inhibition | Indomethacin | No effect | Vasodilation is independent of prostaglandin synthesis. | nih.govnih.gov |
| Estrogen Receptor Blockade | ICI 182,780 | No effect | Vasodilation is not mediated by classical nuclear estrogen receptors. | nih.govnih.gov |
| Protein Synthesis Inhibition | Cycloheximide | No effect | Vasodilation is non-genomic and does not require new protein synthesis. | nih.govnih.gov |
| Membrane-Impermeant Estradiol | 17beta-Estradiol 17-hemisuccinate-BSA | Vasodilation observed | The vasodilatory effect is initiated at the plasma membrane. | nih.govnih.gov |
Role of Ion Channels
The direct effect of estradiol on vascular smooth muscle cells appears to involve the modulation of ion channel activity, particularly calcium channels. Studies have shown that 17beta-estradiol can inhibit Ca2+ influx in vascular smooth muscle cells, which is a critical step in muscle contraction. This action is consistent with a direct relaxant effect on the arterial wall.
While some studies have explored the role of potassium channels in estradiol-induced vasodilation, the evidence in isolated arterial models suggests that this pathway may not be the primary mechanism for the acute effects of 17beta-estradiol.
Table 2: Summary of Research Findings on the Vasodilatory Mechanisms of 17beta-Estradiol in Isolated Arterial Models
| Arterial Model | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| Isolated pressurized rat mesenteric and coronary small arteries | Rapid, concentration-dependent vasodilation with 17beta-estradiol. | Direct, non-genomic effect on vascular smooth muscle. | nih.govnih.gov |
| Isolated pressurized rat mesenteric arteries | Vasodilation induced by membrane-impermeant 17beta-estradiol 17-hemisuccinate-BSA. | Interaction with a plasma membrane binding site. | nih.govnih.gov |
| Isolated rat mesenteric arteries | Vasodilation unaffected by inhibitors of NO synthase, cyclooxygenase, or classical estrogen receptors. | Independence from the nitric oxide and prostaglandin pathways and classical genomic mechanisms. | nih.govnih.gov |
Advanced Analytical Techniques for 17beta Estradiol 17 Hemisuccinate Quantification and Study
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and versatile platform for the analysis of 17beta-estradiol and its derivatives. Its high sensitivity and specificity allow for the precise identification and quantification of these compounds, even at trace levels within complex biological and environmental matrices.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in LC-MS technology, offering enhanced resolution, speed, and sensitivity. While specific studies focusing solely on 17beta-estradiol 17-hemisuccinate using UPLC-MS/MS are not extensively detailed in the provided search results, the principles and applications for the parent compound, 17beta-estradiol (E2), are well-established and directly applicable.
A sensitive LC/MS/MS method was developed for the quantification of 17beta-estradiol in female rat serum by derivatizing it with dansyl chloride. nih.gov This method achieved a low limit of quantitation (LOQ) of 2.5 pg/ml using a small sample volume of 150 µl of serum. nih.gov The derivatization process enhances the ionization efficiency and chromatographic properties of the analyte, leading to improved detection. The assay demonstrated excellent precision, with intra- and inter-day variations below 8.2% and 6.2%, respectively, and high accuracy, with recovery rates between 97% and 101%. nih.gov
Quantification in Complex Biological Matrices
The quantification of steroid hormones and their derivatives in complex biological matrices like serum, plasma, and tissues presents significant analytical challenges due to the presence of numerous interfering substances. LC-MS/MS has proven to be a robust tool for overcoming these challenges.
A high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) assay has been developed to quantify dehydroepiandrosterone (B1670201) (DHEA), 17β-estradiol (E2), and testosterone (B1683101) (T), along with their sulfated forms, in mouse tissues and serum without the need for derivatization. nih.gov This method is particularly effective for analyzing adipose tissues, a task that has been historically difficult. nih.gov The sample preparation involves homogenization in acetonitrile (B52724) to remove lipids, followed by separation of free and sulfated steroids using hexane (B92381) extraction. nih.gov The subsequent analysis by HPLC-MS/MS allows for the quantification of E2 with a lower limit of quantification of 10 fmol. nih.gov This sensitive assay enables detailed investigations into the roles of sex steroids in various physiological and pathological processes. nih.gov
Similarly, online solid-phase extraction (SPE) coupled with an electrospray ion-trap time-of-flight mass spectrometer (LCMS-IT-TOF) has been utilized for the analysis of trace amounts of 17-β-estradiol and its metabolites in aqueous samples. lcms.cz This automated system allows for the preconcentration of the analytes, enhancing detection sensitivity and enabling the identification of conjugated forms of E2, which are important in understanding its metabolic pathways. lcms.cz
| Parameter | LC/MS/MS Method for 17β-Estradiol | HPLC-MS/MS for Steroids |
| Analyte | 17β-Estradiol (E2) | DHEA, 17β-Estradiol (E2), Testosterone (T) and their sulfates |
| Matrix | Female rat serum | Mouse serum and tissues (including adipose) |
| Sample Preparation | Derivatization with dansyl chloride | Homogenization in acetonitrile, hexane extraction |
| Limit of Quantitation (LOQ) | 2.5 pg/ml | 10 fmol for E2 |
| Key Feature | High sensitivity for biomarker studies | Quantification without derivatization, suitable for complex tissues |
Immunological Assay Development for Steroid Determination
Immunological assays are widely used for the detection and quantification of steroids due to their high specificity and sensitivity. These methods rely on the principle of competitive binding between the target analyte and a labeled tracer for a limited number of antibody binding sites.
Enzyme-Linked Immunosorbent Assays (ELISA/EIA)
Enzyme-Linked Immunosorbent Assays (ELISAs), also known as Enzyme Immunoassays (EIAs), are a common type of immunoassay. In a competitive ELISA for 17beta-estradiol, the microtiter wells are coated with an antibody directed against the estradiol (B170435) molecule. ibl-international.comdemeditec.com When the sample and an enzyme-conjugated estradiol (the tracer) are added to the wells, they compete for binding to the antibody. ibl-international.comdemeditec.com After an incubation period, the unbound components are washed away. ibl-international.comarborassays.com A substrate is then added, which reacts with the enzyme on the bound tracer to produce a colored product. ibl-international.comarborassays.com The intensity of the color is inversely proportional to the concentration of estradiol in the sample. ibl-international.com
Several ELISA kits are commercially available for the quantification of 17beta-estradiol in various sample types, including serum and plasma. ibl-international.comarborassays.comabcam.com These kits offer a convenient and sensitive method for routine analysis. For instance, one commercially available kit has a sensitivity of 8.68 pg/mL. abcam.com Another study focused on developing ELISA methodologies for the direct determination of 17β-estradiol in complex aqueous matrices without extensive sample cleanup, achieving a quantification range of 0.03–200 μg L⁻¹. nih.gov
Research has also been conducted to develop specific ELISAs. One study describes the development of two competitive ELISAs using rabbit polyclonal antibodies: one highly specific for 17beta-estradiol with an IC50 of 243 ng/mL, and another that also detects estrone (B1671321) and estriol. nih.govresearchgate.net
| ELISA Method | Target Analyte(s) | Sample Matrix | Key Findings/Characteristics |
| Competitive ELISA ibl-international.comdemeditec.com | 17β-Estradiol | Human serum, plasma | Principle of competitive binding, color intensity is inversely proportional to analyte concentration. |
| Commercial ELISA Kit abcam.com | 17β-Estradiol | Not specified | Sensitivity of 8.68 pg/mL. |
| Direct ELISA nih.gov | 17β-Estradiol | Complex aqueous matrices | Quantification range of 0.03–200 μg L⁻¹ without extensive sample cleanup. |
| Developed Competitive ELISA nih.govresearchgate.net | 17β-Estradiol | Not specified | Highly specific with an IC50 of 243 ng/mL. |
| Developed Competitive ELISA nih.govresearchgate.net | 17β-Estradiol, Estrone, Estriol | Not specified | IC50 of 18 ng/mL for 17β-estradiol with cross-reactivity to estrone and estriol. |
Radioimmunoassay (RIA) Applications
Radioimmunoassay (RIA) is another sensitive immunological technique that utilizes a radioactive isotope as the label. Similar to ELISA, RIA is based on the principle of competitive binding. In a typical RIA for 17beta-estradiol, a known quantity of radiolabeled estradiol competes with the unlabeled estradiol in the sample for binding to a limited amount of specific antibody. nih.govmpbio.com After separation of the antibody-bound and free estradiol, the radioactivity of the bound fraction is measured. The concentration of estradiol in the sample is then determined by comparing the results to a standard curve.
Several RIA kits are available for the quantitative determination of 17beta-estradiol in human serum. mpbio.comibl-america.com The performance of different direct ¹²⁵I radioimmunoassays for 17 beta-estradiol has been evaluated by comparing their results with those from a more rigorous method involving extraction and chromatography. nih.gov These evaluations are crucial for ensuring the accuracy and reliability of the assays for clinical and research applications. nih.gov
Historically, RIA methods have been validated against more definitive techniques like isotope dilution-mass spectrometry (ID-MS) to ensure their accuracy. nih.gov Such validation studies have shown that the accuracy of an RIA can be influenced by the specificity of the antiserum used and the presence of interfering substances in the sample matrix. nih.gov For instance, one study found that with a highly specific antiserum, a direct RIA could provide accurate results, while less specific antisera required a chromatographic purification step. nih.gov
Electrochemical Detection Methods
Electrochemical methods offer an alternative approach for the detection of 17beta-estradiol, providing advantages such as rapid analysis, high sensitivity, and the potential for miniaturization. These methods typically involve the use of a modified electrode that facilitates the electrochemical oxidation or reduction of the target analyte.
One approach involves the development of an electrochemical biosensor using a DNA aptamer immobilized on a gold electrode. nih.gov Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. In this system, the binding of 17beta-estradiol to the aptamer interferes with the electron flow of a redox reaction, leading to a decrease in the measured current. nih.gov This change in current can be used to quantify the concentration of 17beta-estradiol. nih.gov
Another type of electrochemical biosensor for 17β-estradiol utilizes an enzyme-based system. nih.govrsc.org For example, a biosensor has been constructed by immobilizing horseradish peroxidase (HRP) in a conducting polymer on a platinum electrode. nih.govrsc.org The detection mechanism is based on the fact that 17β-estradiol acts as a co-substrate for the HRP-catalyzed oxidation of another compound, leading to a measurable electrochemical signal. This biosensor demonstrated a linear detection range from 0.1 to 200 μM with a detection limit of 105 nM. nih.govrsc.org
The modification of electrode surfaces with various nanomaterials has been a key strategy to enhance the performance of electrochemical sensors for 17β-estradiol. For instance, a glassy carbon electrode modified with a nanocomposite of α-Fe₂O₃ nanoparticles and carbon nanotubes has been shown to improve the electrochemical response to E2, preventing electrode fouling and leading to a low limit of detection of 4.4 nmol L⁻¹. mdpi.com The use of nanomaterials can significantly improve the electron transfer rate and amplify the electrochemical signal, leading to higher sensitivity and lower detection limits. frontiersin.org
| Electrochemical Method | Sensor Component | Detection Principle | Performance |
| Aptamer-based biosensor nih.gov | DNA aptamer on gold electrode | Interference with electron flow upon binding | Quantitative detection based on current decrease |
| Enzyme-based biosensor nih.govrsc.org | Horseradish peroxidase (HRP) on platinum electrode | E2 as a co-substrate in an enzymatic reaction | Linear range: 0.1-200 μM, LOD: 105 nM |
| Nanocomposite-modified electrode mdpi.com | α-Fe₂O₃ nanoparticles and carbon nanotubes on glassy carbon electrode | Enhanced electrochemical response and prevention of fouling | LOD: 4.4 nmol L⁻¹ |
Modified Electrode Designs for Enhanced Sensitivity
To improve the detection capabilities for 17beta-Estradiol, researchers have developed a variety of modified electrode designs. These modifications aim to increase the electroactive surface area, facilitate electron transfer, and enhance the specific recognition of the target molecule, thereby boosting the analytical signal.
One effective strategy involves the use of molecularly imprinted polymers (MIPs) . rsc.orgmdpi.com MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional groups to the template molecule, in this case, 17beta-Estradiol. rsc.org An electrochemical sensor using a combination of a MIP and carbon black (CB) demonstrated a 173% increase in sensitivity compared to a bare electrode. rsc.org A similar approach using a carbon paste electrode modified with a magnetic molecularly imprinted polymer (MagMIP) showed an even greater enhancement, with a performance increase of over 317%. mdpi.com
Nanomaterials also play a pivotal role in electrode modification for enhanced sensitivity. A nanocomposite consisting of α-Fe2O3 nanoparticles supported on carbon nanotubes (CNTs) has been used to modify a glassy carbon electrode (GCE). mdpi.comnih.gov This α-Fe2O3-CNT film resulted in an improved electrochemical response to 17beta-Estradiol by preventing the fouling of the electrode surface and mitigating the decrease in peak current that can occur during oxidation. mdpi.comnih.gov Similarly, electrodes modified with reduced graphene oxide (RGO) have shown significant electrocatalytic effects. cdmf.org.brnih.gov A GCE modified with RGO and dihexadecylphosphate (DHP) film provided a low detection limit for estradiol. nih.gov Another design used a composite of RGO and a metal complex porphyrin (CuTthP), which shifted the oxidation potential to a less positive value, indicating a strong catalytic effect. cdmf.org.br
Biosensors utilizing biological recognition elements represent another advanced approach. An aptasensor was developed using split DNA aptamers immobilized on a conductive polymer surface. nih.gov In the presence of 17beta-Estradiol, the aptamer fragments form a complex with the hormone, a binding event that can be measured electrochemically, leading to ultrasensitive detection limits. nih.gov Another biosensor design immobilized the enzyme horseradish peroxidase (HRP) on a conducting polymer-modified platinum electrode. nih.gov This system operates on the principle that 17beta-Estradiol acts as a co-substrate for the enzyme, allowing for its quantification. nih.gov
These diverse modification strategies highlight the versatility of electrochemical methods and the continuous innovation aimed at achieving lower detection limits and greater accuracy for 17beta-Estradiol analysis.
Table 1: Performance of Various Modified Electrodes for 17beta-Estradiol (E2) Detection
| Electrode Modification Material | Analytical Technique | Linear Range | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| Molecularly Imprinted Polymer (MIP) and Carbon Black (CB) | Voltammetry | 0.10 to 23.0 μmol L⁻¹ | 0.03 μmol L⁻¹ | rsc.org |
| Magnetic Molecularly Imprinted Polymer (MagMIP) | Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) | 0.5 to 14.0 μM | 0.13 μM | mdpi.com |
| α-Fe₂O₃ Nanoparticles on Carbon Nanotubes (α-Fe₂O₃-CNT) | Square Wave Voltammetry | 5.0–100.0 nmol L⁻¹ | 4.4 nmol L⁻¹ | mdpi.comnih.gov |
| Split DNA Aptamers on Polypyrrole/Polymer Microspheres | Differential Pulse Voltammetry (DPV) | 1 × 10⁻⁴ M to 1 × 10⁻¹² M | 4.8 × 10⁻¹³ M | nih.gov |
| Reduced Graphene Oxide (RGO) and Dihexadecylphosphate (DHP) | Linear Sweep Adsorptive Stripping Voltammetry | Not Specified | 7.7 × 10⁻⁸ mol L⁻¹ | nih.gov |
| Reduced Graphene Oxide (RGO) and Copper(II) tetra(4-N,N,N-trimethylanilinium) porphyrin (CuTthP) | Differential Pulse Voltammetry (DPV) | 0.1–1.0 mmol L⁻¹ | 5.3 nmol L⁻¹ | cdmf.org.br |
Biophysical Characterization of Conjugates and Thin Films
To understand the behavior of 17beta-Estradiol 17-hemisuccinate when incorporated into larger structures, such as conjugates or thin films, advanced surface-sensitive techniques are employed. These methods provide critical insights into molecular interactions and surface properties at the nanoscale.
Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Dynamics
Quartz Crystal Microbalance with Dissipation (QCM-D) is a real-time, label-free technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor. These changes correspond to mass adsorption/desorption and the viscoelastic properties of the layer formed on the sensor surface.
In a study involving thin films made from a chitosan-phosphorylcholine conjugate linked with 17beta-Estradiol (CH-PC-E2), QCM-D was used to monitor the interaction with estrogen receptors (ER-α). nih.gov When solutions of ER-α were injected over rehydrated CH-PC-E2 films, the QCM-D detected a permanent adsorption of the receptor to the film's surface. nih.gov This indicates a specific binding interaction mediated by the estradiol component of the film. Interestingly, the study also found that ER-α did not bind to films that were formed in situ and had never been dried. nih.gov Further QCM-D analysis in the frequency domain revealed that rehydrated films behave as an entangled network with stable junction points formed by the self-assembly of the hydrophobic estradiol moieties. In contrast, the in situ formed films were more akin to entangled polymer solutions with only temporary junctions. nih.gov This demonstrates the power of QCM-D in elucidating not only binding events but also the structural and mechanical properties of thin films, which are influenced by their preparation history. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. diva-portal.org It is an essential tool for characterizing the surface chemistry of thin films. diva-portal.org
XPS analysis was performed on the same CH-PC-E2 conjugate thin films to understand the distribution of components at the surface. nih.gov The analysis of spin-cast films revealed a significant enrichment of 17beta-Estradiol at the topmost section of the film. nih.gov This finding was attributed to the preferential migration of the hydrophobic estradiol groups toward the film/air interface as the film dried. nih.gov This surface segregation is a critical piece of information, as it explains why the rehydrated films were effective at binding ER-α, as observed by QCM-D; the estrogen recognition element was readily available at the surface for interaction. nih.gov XPS provides direct evidence of the surface elemental composition, confirming the successful incorporation of the estradiol derivative and explaining the surface's functional behavior. nih.gov
Table 2: List of Compounds
| Compound Name | Other Names/Acronyms |
|---|---|
| 17beta-Estradiol | E2, Estradiol, Oestradiol-17beta |
| 17beta-Estradiol 17-hemisuccinate | Estradiol hemisuccinate |
| Chitosan-phosphorylcholine | CH-PC |
| Estrogen Receptor Alpha | ER-α |
| Carbon Black | CB |
| Iron(III) oxide | α-Fe₂O₃ |
| Carbon Nanotubes | CNTs |
| Reduced Graphene Oxide | RGO |
| Dihexadecylphosphate | DHP |
| Copper(II) tetra(4-N,N,N-trimethylanilinium) porphyrin | CuTthP |
| Horseradish Peroxidase | HRP |
| Pyrocatechol | H₂Q |
Structure Activity Relationship Studies with 17beta Estradiol 17 Hemisuccinate and Analogs
Comparative Analysis of Estradiol (B170435) Derivatives in Receptor Binding (e.g., 17alpha-estradiol, other esters)
The binding affinity of a ligand to its receptor is a primary determinant of its potency. The estrogen receptor possesses a hydrophobic ligand-binding pocket that accommodates the steroid nucleus, with specific hydrogen bonds anchoring the molecule. plos.orgmdpi.com The hydroxyl groups at the C3 and C17 positions of 17β-estradiol are critical for high-affinity binding. The phenolic C3-OH group is thought to act as a hydrogen bond donor, while the C17β-hydroxyl group primarily acts as a hydrogen bond acceptor. nih.govuthscsa.edu
Modification or epimerization at the C17 position significantly impacts receptor binding affinity. 17α-estradiol, the C17 epimer of 17β-estradiol, exhibits a much lower affinity for the classical nuclear estrogen receptors (ERα and ERβ), with its estrogenic potency being approximately 100-fold less than that of 17β-estradiol. wikipedia.org However, it has been found to bind with greater potency to the brain-expressed, membrane-associated estrogen receptor ER-X, suggesting it may be a key endogenous ligand for this specific receptor. wikipedia.org
Esterification of the 17β-hydroxyl group, as seen in 17beta-Estradiol 17-hemisuccinate, creates a larger, more sterically hindered molecule. Despite this modification, the derivative retains a high affinity for the estrogen receptor. researchgate.net The succinate (B1194679) moiety is a substrate for esterase enzymes present in tissues, which can hydrolyze the ester bond to release the parent 17β-estradiol directly at the target site. This prodrug strategy is a key aspect of its utility. The binding affinities of various estradiol derivatives are often compared using a Relative Binding Affinity (RBA) value, where 17β-estradiol is typically set as the reference standard (RBA = 100).
Research comparing estradiol isomers demonstrates the stringent structural requirements for high-affinity ER binding. A study evaluating the inversion of the C18-methyl group in conjunction with the C17-hydroxyl configuration revealed a clear hierarchy in estrogenicity and receptor binding. nih.gov
| Compound | Structural Modification vs. 17β-Estradiol | Relative Binding Affinity (RBA) for ER (%) |
|---|---|---|
| 17β-Estradiol (1) | Reference Compound | 100 |
| 17α-Estradiol (2) | Inversion of C17-OH group (α-configuration) | 11 |
| 18-epi-17β-E2 (3) | Inversion of C18-methyl group (α-configuration) | 1.2 |
| 18-epi-17α-E2 (4) | Inversion of C18-methyl and C17-OH groups | 3.8 |
Data sourced from a study on the impact of estradiol structural modifications. nih.gov
Influence of Steroid Modifications on Biological Activity in Research Models
The changes in receptor binding affinity observed with structural modifications directly translate to altered biological activity in various research models. The primary role of esterification at the C17 position, as with 17beta-Estradiol 17-hemisuccinate, is to modify the pharmacokinetics of the parent hormone. Biological esterification with fatty acids potentiates the action of estrogens by shielding the steroid nucleus from catabolic enzymes, thereby prolonging their half-life and duration of action. oup.com The hemisuccinate ester serves a similar purpose in research applications, allowing for a sustained release of active 17β-estradiol following enzymatic cleavage.
In vivo studies, such as the uterotrophic assay in mice, provide a functional measure of estrogenic activity. In a comparative study, the same structural modifications that reduced receptor binding affinity also diminished or abolished estrogenic activity. nih.gov For instance, 18-epi-17β-E2, which had the lowest receptor binding affinity (RBA = 1.2%), also showed no significant uterotrophic (estrogenic) activity when administered to mice. nih.gov This confirms the tight correlation between receptor binding and downstream biological response.
The order of estrogenicity observed in cell proliferation assays (using MCF-7 breast cancer cells) and in vivo models (mouse uterus and vagina) was found to be: 17β-Estradiol > 17α-Estradiol >> 18-epi-17α-E2 > 18-epi-17β-E2. nih.gov This demonstrates that even subtle stereochemical changes, like the orientation of the C18-methyl group, can profoundly reduce biological efficacy. nih.gov
Furthermore, modifications to the steroid scaffold can introduce entirely new biological activities. For example, adding various hydrophobic substituents at the 17α-position of estradiol can transform the molecule from a pure estrogen into a potent inhibitor of the enzyme steroid sulfatase, which is involved in the synthesis of active estrogens. nih.gov This highlights how targeted structural changes can redirect the biological function of the steroid nucleus.
| Compound | Estrogenic Activity (Cell Proliferation, MCF-7) | In Vivo Uterotrophic Activity (Mice) |
|---|---|---|
| 17β-Estradiol | High | High |
| 17α-Estradiol | Moderate | Low/Moderate |
| 18-epi-17β-E2 | Very Low (~1000-fold less than 17β-Estradiol) | None Observed |
| 18-epi-17α-E2 | Low | Low |
Comparative biological activity based on research findings. nih.gov
Design Principles for Optimized Research Probes and Ligands
The design of optimized research probes and ligands based on the estradiol scaffold, including derivatives like 17beta-Estradiol 17-hemisuccinate, is guided by several key principles derived from extensive SAR studies. nih.govuthscsa.edu
Preservation of Key Recognition Features: The phenolic A-ring and the oxygen function at C17 are paramount for high-affinity ER binding. nih.gov The C3-hydroxyl is a critical hydrogen bond donor, and modifications here drastically reduce affinity. oup.com The C17β-hydroxyl acts as a hydrogen bond acceptor. nih.govuthscsa.edu When designing probes, this C17 position is often used for tethering, as in the hemisuccinate derivative. The ester linkage is a strategic choice because it can be cleaved by endogenous esterases, releasing the active hormone.
Exploitation of Tolerated Substitution Sites: The estrogen receptor is intolerant of polar substituents in most regions but can accommodate larger hydrophobic groups at specific positions without a complete loss of affinity. nih.govuthscsa.edu These positions include 7α, 11β, and 17α. uthscsa.edu This tolerance allows for the attachment of reporter groups (e.g., fluorophores, biotin) or linker arms for immobilization (e.g., for affinity chromatography) at these sites to create functional research probes.
Use of Linker Arms for Conjugation: 17beta-Estradiol 17-hemisuccinate is a classic example of a design principle where a linker is introduced to provide a functional handle for conjugation. The hemisuccinate chain terminates in a carboxylic acid group (-COOH), which is chemically versatile and can be readily coupled to amines (e.g., on proteins, resins, or reporter molecules) via amide bond formation. researchgate.net This strategy is fundamental for developing immunoassays, affinity purification matrices, and other targeted biological tools.
Modulation of Pharmacokinetics and Specificity: Esterification, as discussed, is a key strategy to alter the solubility and metabolic stability of the steroid. oup.com For designing PET imaging agents or other probes, structural modifications are made to optimize tissue uptake, metabolic profile, and clearance rates. acs.org Furthermore, designing ligands that can differentiate between ER subtypes (ERα and ERβ) is a major goal. nih.gov Subtle structural changes can shift the binding preference, allowing for the development of subtype-selective research tools. nih.govnih.gov
Ensuring Target Selectivity and Affinity: A primary principle in probe design is ensuring high selectivity and affinity for the intended target. researchgate.net The probe must bind strongly to the estrogen receptor over other cellular proteins to provide a clear signal and specific effect. The core estradiol structure provides the high affinity, while the linker and conjugated moiety must be designed to minimize non-specific interactions.
By adhering to these principles, researchers can rationally design and synthesize derivatives of 17β-estradiol, like the 17-hemisuccinate, to serve as highly effective and specific tools for investigating the complex roles of estrogen signaling in biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
